Ethyl 6-chloropyridazine-3-carboxylate
Overview
Description
Ethyl 6-chloropyridazine-3-carboxylate, also known as Ethyl-6-chloronicotinate, is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen atom in its ring .
Synthesis Analysis
The synthesis of Ethyl 6-chloropyridazine-3-carboxylate involves direct amidation on reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . A new compound, ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of Ethyl 6-chloropyridazine-3-carboxylate was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The InChIKey of the compound is GVSVPKDEHFOXSW-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 6-chloropyridazine-3-carboxylate undergoes direct amidation on reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 .Physical And Chemical Properties Analysis
Ethyl 6-chloropyridazine-3-carboxylate has a molecular weight of 186.59 g/mol . It has a topological polar surface area of 52.1 Ų . The compound is white to off-white in color and appears in crystalline powder form . Its melting point ranges from 148°C to 153°C .Scientific Research Applications
Drug Molecule Research
Imidazo[1,2-b]pyridazine derivatives, which include Ethyl 6-chloropyridazine-3-carboxylate, have good biological activity and have been widely studied in drug molecules . They are diverse in variety and structure, and show different biological activities and pharmacological properties .
Antifungal Applications
These compounds have demonstrated antifungal properties, making them valuable in the development of new antifungal drugs .
Anti-Diabetes Applications
Imidazo[1,2-b]pyridazine derivatives have shown potential in the treatment of diabetes .
Antiparasitic Applications
These compounds have been found to have antiparasitic properties, which could be useful in the development of new antiparasitic drugs .
Anti-Inflammatory Applications
They have also demonstrated anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory diseases .
Anti-Proliferative Activity
These compounds have shown anti-proliferative activity, which could be beneficial in the development of new cancer treatments .
Acetylcholinesterase Inhibitors
Imidazo[1,2-b]pyridazine derivatives can also act as acetylcholinesterase inhibitors . This suggests potential applications in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are commonly used.
Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites
These derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This suggests potential applications in neurological research and the development of new neurological drugs.
In addition to these applications, Ethyl 6-chloropyridazine-3-carboxylate has extensive research value and application potential in the pharmaceutical and chemical industries . It’s also used in laboratory chemicals and potentially in food, drug, pesticide or biocidal product use .
Safety and Hazards
Ethyl 6-chloropyridazine-3-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
While the exact future directions for Ethyl 6-chloropyridazine-3-carboxylate are not specified in the available literature, related compounds have been used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . They have also been used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
properties
IUPAC Name |
ethyl 6-chloropyridazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVPKDEHFOXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438516 | |
Record name | Ethyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloropyridazine-3-carboxylate | |
CAS RN |
75680-92-1 | |
Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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